molecular formula C21H21N3O4 B11552748 N'-[(E)-(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide

N'-[(E)-(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide

Cat. No.: B11552748
M. Wt: 379.4 g/mol
InChI Key: AJPJRIVPOCPQEL-FSJBWODESA-N
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Description

N’-[(E)-(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydroxy-dimethoxyphenyl group and a naphthylamino group linked through an acetohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide typically involves the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with 2-naphthylamine in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The imine bond can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or scavenge free radicals, contributing to its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is unique due to its combination of a hydroxy-dimethoxyphenyl group and a naphthylamino group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide

InChI

InChI=1S/C21H21N3O4/c1-27-18-9-14(10-19(28-2)21(18)26)12-23-24-20(25)13-22-17-8-7-15-5-3-4-6-16(15)11-17/h3-12,22,26H,13H2,1-2H3,(H,24,25)/b23-12+

InChI Key

AJPJRIVPOCPQEL-FSJBWODESA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=N/NC(=O)CNC2=CC3=CC=CC=C3C=C2

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=NNC(=O)CNC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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